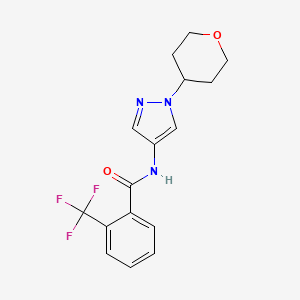
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and plays a crucial role in the development and survival of B-cells. TAK-659 has been shown to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mecanismo De Acción
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide binds to the active site of BTK, preventing its activation and downstream signaling. This leads to inhibition of B-cell proliferation and survival, ultimately resulting in apoptosis. N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and Tec kinase, which may contribute to its efficacy in B-cell malignancies.
Biochemical and Physiological Effects:
In addition to its effects on B-cell signaling, N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has been shown to have anti-inflammatory properties. It has been demonstrated to inhibit the production of cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which play a role in the pathogenesis of autoimmune diseases. N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has also been shown to reduce the activation of T-cells, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a highly selective inhibitor of BTK, with minimal off-target effects. It is also orally bioavailable, making it easy to administer to animals in preclinical studies. However, N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has a relatively short half-life and may require frequent dosing in animal studies. Additionally, N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has not been extensively studied in non-human primates, which may limit its translatability to human studies.
Direcciones Futuras
There are several future directions for the study of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide. One area of interest is the use of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide in combination with other targeted therapies, such as immune checkpoint inhibitors and CAR-T cell therapy. Another area of interest is the development of biomarkers to predict response to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide in patients with B-cell malignancies. Additionally, the study of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide in autoimmune diseases, such as rheumatoid arthritis and lupus, is an area of active research.
Métodos De Síntesis
The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide involves several steps, including the preparation of the pyrazole intermediate, which is then coupled with the benzamide moiety. The final product is obtained through purification and isolation processes. The synthesis of N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has been described in detail in several scientific publications.
Aplicaciones Científicas De Investigación
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. In preclinical studies, N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has been shown to inhibit BTK activity and induce apoptosis in B-cell lines. In clinical trials, N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has demonstrated promising results in patients with CLL, MCL, and DLBCL. N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide has also been studied in combination with other targeted therapies, such as venetoclax and lenalidomide, with encouraging results.
Propiedades
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c17-16(18,19)14-4-2-1-3-13(14)15(23)21-11-9-20-22(10-11)12-5-7-24-8-6-12/h1-4,9-10,12H,5-8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYQROCUHNIWOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)prop-2-en-1-one](/img/structure/B2854768.png)


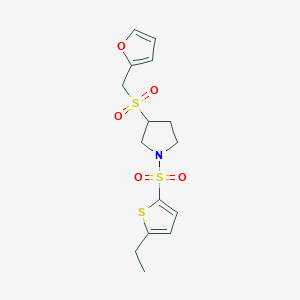
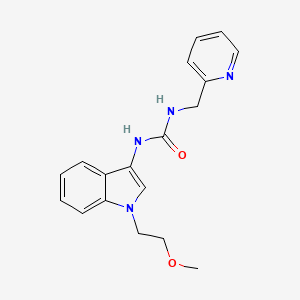
![trans-4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B2854776.png)
![3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carbonitrile](/img/structure/B2854777.png)
![3-[4-(Difluoromethyl)-5-methylpyrazol-1-yl]benzoic acid](/img/structure/B2854778.png)
![3-[(4,7-dimethoxy-1H-indole-2-carbonyl)amino]propanoic acid](/img/structure/B2854779.png)
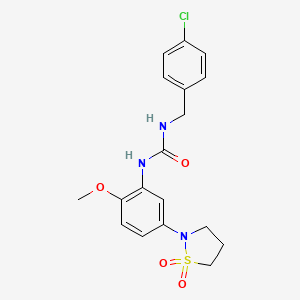
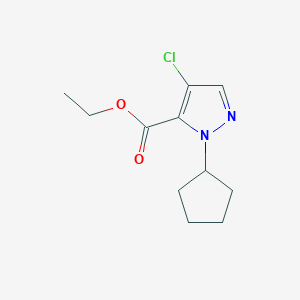
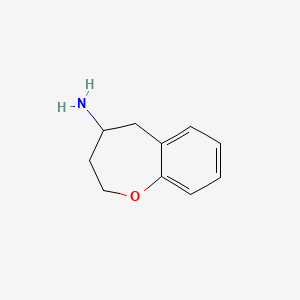
![2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide](/img/structure/B2854789.png)
![1-((2-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2854790.png)